5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine
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Overview
Description
5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification methods such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain kinases involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-(4-morpholinyl)-5-phenylthieno[2,3-d]pyrimidine
- 4-Methyl-7-((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one
- Morpholin-4-ium 5-cyano-6-(4-methylphenyl)-4-(morpholin-4-yl)pyrimidin-2-ylamide .
Uniqueness
What sets 5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H20N6OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-(7-methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C21H20N6OS/c1-13-16-18(29-17(13)14-5-3-2-4-6-14)20(27-7-9-28-10-8-27)26-19(25-16)15-11-23-21(22)24-12-15/h2-6,11-12H,7-10H2,1H3,(H2,22,23,24) |
InChI Key |
HNZMQRYKDXSETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)C5=CC=CC=C5 |
Origin of Product |
United States |
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